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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CBT-1, a modulator of P-glycoprotein
(Pgp)-mediated multidrug resistance, with alternative therapeutic strategies in oncology. The
analysis is based on available clinical trial data and aims to objectively present the
performance of CBT-1, supported by experimental evidence.

Executive Summary

CBT-1 is an orally administered P-glycoprotein (Pgp) inhibitor investigated for its potential to
reverse multidrug resistance (MDR) in cancer. Clinical trials have evaluated CBT-1 in
combination with standard chemotherapeutic agents, such as paclitaxel and doxorubicin, in
patients with advanced solid tumors and sarcomas. While pharmacodynamic studies have
demonstrated CBT-1's ability to inhibit Pgp, comprehensive clinical efficacy and safety data
remain limited. This guide synthesizes the available information to provide a comparative
overview for research and development professionals.

Comparative Data on CBT-1 Clinical Trials

The following tables summarize the quantitative data from clinical trials involving CBT-1. Due to
the limited availability of final results from the Phase | trial in sarcoma, the efficacy data
presented is based on preliminary findings.

Table 1: Pharmacodynamic Effects of CBT-1 in Combination with Paclitaxel (NCT00972205)
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Parameter Method Result with CBT-1 p-value
Pgp Inhibition in Rhodamine efflux 51%-100% lower 0001
<.
PBMCs from CD56+ PBMCs efflux
99mTc-sestamibi 34.7% to 100.8%
Pgp Inhibition in Liver AUC(0-3) (normalized  increase (median, <.0001
to heart) 71.9%)

Source: Chow et al., 2012

Table 2: Preliminary Efficacy and Safety of CBT-1 in Combination with Doxorubicin in
Anthracycline-Refractory Sarcoma (NCT03002805 - Phase 1)

Efficacy Endpoint Metric Result

Disease Control Rate (DCR) at Monitored as a secondary
CR+PR+SD o

12 weeks objective

Objective Response Rate Monitored as a secondary
CR + PR o

(ORR) objective

Progression-Free Survival o Monitored as a secondary
Median time o

(PFS) objective

Safety Endpoint Metric Result

One DLT observed in the first

Dose-Limiting Toxicity (DLT) Grade 4 neutropenia
two cohorts

Source: ASCO 2019 Abstract

Table 3: Comparative Efficacy of Second-Line Doxorubicin Monotherapy in Advanced Soft

Tissue Sarcoma (Historical Data)
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Median .
Overall . Median Overall
Number of Progression- .
Study . Response . Survival (OS)
Patients Free Survival
Rate (ORR) (months)
(PFS) (months)
Retrospective
75 20% 4.7 20.1
Study

Source: Retrospective study data

Experimental Protocols

Pharmacodynamic Study of CBT-1 with Paclitaxel
(NCT00972205)

¢ Objective: To evaluate the effect of CBT-1 on Pgp-mediated efflux in normal human cells and
tissues.

e Methodology:
o Patient Population: Patients with advanced solid tumors.

o Treatment Regimen: CBT-1 was administered orally at 500 mg/m?2 for 7 days. A 3-hour
intravenous infusion of paclitaxel at 135 mg/m2 was given on day 6.

o Pharmacodynamic Assessment:

» Rhodamine Efflux Assay: Peripheral blood mononuclear cells (PBMCs) were collected
before CBT-1 administration and on day 6. The efflux of rhodamine from CD56+ PBMCs
was measured as a surrogate for Pgp function.

» 99mTc-sestamibi Imaging: Imaging was performed before and after CBT-1
administration to assess Pgp-mediated efflux in the liver and other tissues. The area
under the concentration-time curve (AUC) for 99mTc-sestamibi was determined.

o Endpoints: The primary endpoints were the change in rhodamine efflux from PBMCs and the
change in 99mTc-sestamibi uptake in the liver.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1574579?utm_src=pdf-body
https://www.benchchem.com/product/b1574579?utm_src=pdf-body
https://www.benchchem.com/product/b1574579?utm_src=pdf-body
https://www.benchchem.com/product/b1574579?utm_src=pdf-body
https://www.benchchem.com/product/b1574579?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

Phase | Study of CBT-1 with Doxorubicin in Sarcoma
(NCT03002805)

e Objective: To determine the maximum tolerated dose (MTD), recommended phase Il dose
(RP2D), and safety of CBT-1 in combination with doxorubicin in patients with anthracycline-
refractory sarcoma.

o Methodology:

o Patient Population: Patients aged 18 years or older with locally advanced or metastatic,
unresectable soft tissue sarcoma who had progressed on < 150 mg/m?2 of doxorubicin or
an equivalent anthracycline.

o Treatment Regimen: This was a dose-escalation study following a standard 3+3 design.
Doxorubicin was administered at a fixed dose of 37.5 mg/m? IV on days 5 and 6 of a 21-
day cycle. CBT-1 was administered orally on days 1-7, with escalating doses in different

cohorts.
o Tumor Assessment: Tumor assessments were conducted at week 6 and week 12.

e Endpoints: The primary endpoints were the MTD and RP2D. Secondary endpoints included
the Disease Control Rate (DCR) at 12 weeks, Objective Response Rate (ORR), and
Progression-Free Survival (PFS).

Visualizations

NCT03002805: CBT-1 + Doxorubicin in Sarcoma

Patient Enrollment CBT-1 Dose Escalation Doxorubicin Administration Safety & Efficacy Assessment
(Anthracycline-Refractory Sarcoma) (Oral, days 1-7) (37.5 mg/m2 1V, days 5-6) (MTD, DCR, ORR, PFS)

NCT00972205: CBT-1 + Paclitaxel in Solid Tumors

Patient Enrollment CBT-1 Administration Paclitaxel Infusion Pharmacodynamic Assessment
(Advanced Solid Tumors) (500 mg/m2 for 7 days) (135 mg/m2 on day 6) (Rhodamine efflux, 99mTc-sestamibi imaging)
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Caption: Experimental workflows for the two key clinical trials involving CBT-1.
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Caption: Signaling pathway of P-glycoprotein-mediated drug efflux and its inhibition by CBT-1.

Discussion

The available data suggests that CBT-1 is a potent inhibitor of P-glycoprotein in vivo, as
demonstrated by the pharmacodynamic study with paclitaxel. The key clinical question is
whether this Pgp inhibition translates into improved clinical outcomes for patients with drug-

resistant cancers.
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The preliminary results from the Phase | study in sarcoma are intriguing, but a full analysis of
the efficacy and safety data is necessary to draw definitive conclusions. A direct comparison
with doxorubicin monotherapy is challenging without a randomized controlled trial. However,
the historical data for second-line doxorubicin in advanced soft tissue sarcoma provides a
benchmark against which the future results of the CBT-1 combination can be assessed.

The development of Pgp inhibitors has been historically challenging, with many agents failing
due to toxicity or lack of efficacy. The favorable toxicity profile of CBT-1 in the
pharmacodynamic study is a promising feature.

Conclusion

CBT-1 represents a continued effort to overcome multidrug resistance in oncology by targeting
P-glycoprotein. The pharmacodynamic data are robust, confirming the mechanism of action.
However, the clinical efficacy data, particularly from the sarcoma trial, are still maturing. For
drug development professionals, the key takeaway is the potential of CBT-1 as a Pgp inhibitor
with a seemingly manageable safety profile. Further clinical development, including
randomized controlled trials, will be essential to definitively establish the clinical benefit of
adding CBT-1 to standard chemotherapy regimens. Researchers are encouraged to monitor for
the final publication of the NCT03002805 trial results for a more complete understanding of
CBT-1's potential in treating drug-resistant cancers.

« To cite this document: BenchChem. [CBT-1: A Meta-Analysis of Clinical Trials in Oncology].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1574579#meta-analysis-of-clinical-trials-involving-
cbt-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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